

application of fluoroacetamide in organic synthesis of fluorinated compounds

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Compound of Interest

Compound Name: Fluoroacetamide

Cat. No.: B1672904

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Application Notes and Protocols for Fluoroacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Fluoroacetamide ($\text{FCH}_2\text{CONH}_2$) is a fluorinated organic compound primarily known for its high toxicity and historical use as a rodenticide.[1][2] Its application in organic synthesis as a building block for constructing more complex fluorinated molecules is not extensively documented in readily available scientific literature. However, its structure suggests potential reactivity analogous to acetamide and other monofluorinated reagents. The introduction of a fluorine atom significantly impacts the electronic properties of the molecule, potentially influencing its reactivity in various transformations.

This document provides an overview of the potential and demonstrated applications of **fluoroacetamide** and its derivatives, particularly N-chloro-2-**fluoroacetamide**, in the synthesis of fluorinated compounds. Due to the limited direct examples of **fluoroacetamide** as a reactant, this guide draws parallels from the known chemistry of similar molecules and highlights areas for future research.

Extreme Caution is advised when handling **fluoroacetamide** due to its high toxicity.[1][2] All experimental work must be conducted in a specialized laboratory with appropriate safety

measures and by personnel trained in handling highly toxic substances.

II. Physicochemical and Safety Data

A summary of the key physicochemical and safety data for **fluoroacetamide** is presented below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive information before any experimental work.

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₄ FNO	[1]
Molecular Weight	77.06 g/mol	[1]
Appearance	Colorless crystalline powder	[1]
Melting Point	107-109 °C	[1]
Solubility	Soluble in water	[1]
Key Hazards	Highly toxic, metabolic poison	[1][2]

III. Synthetic Applications: An Overview

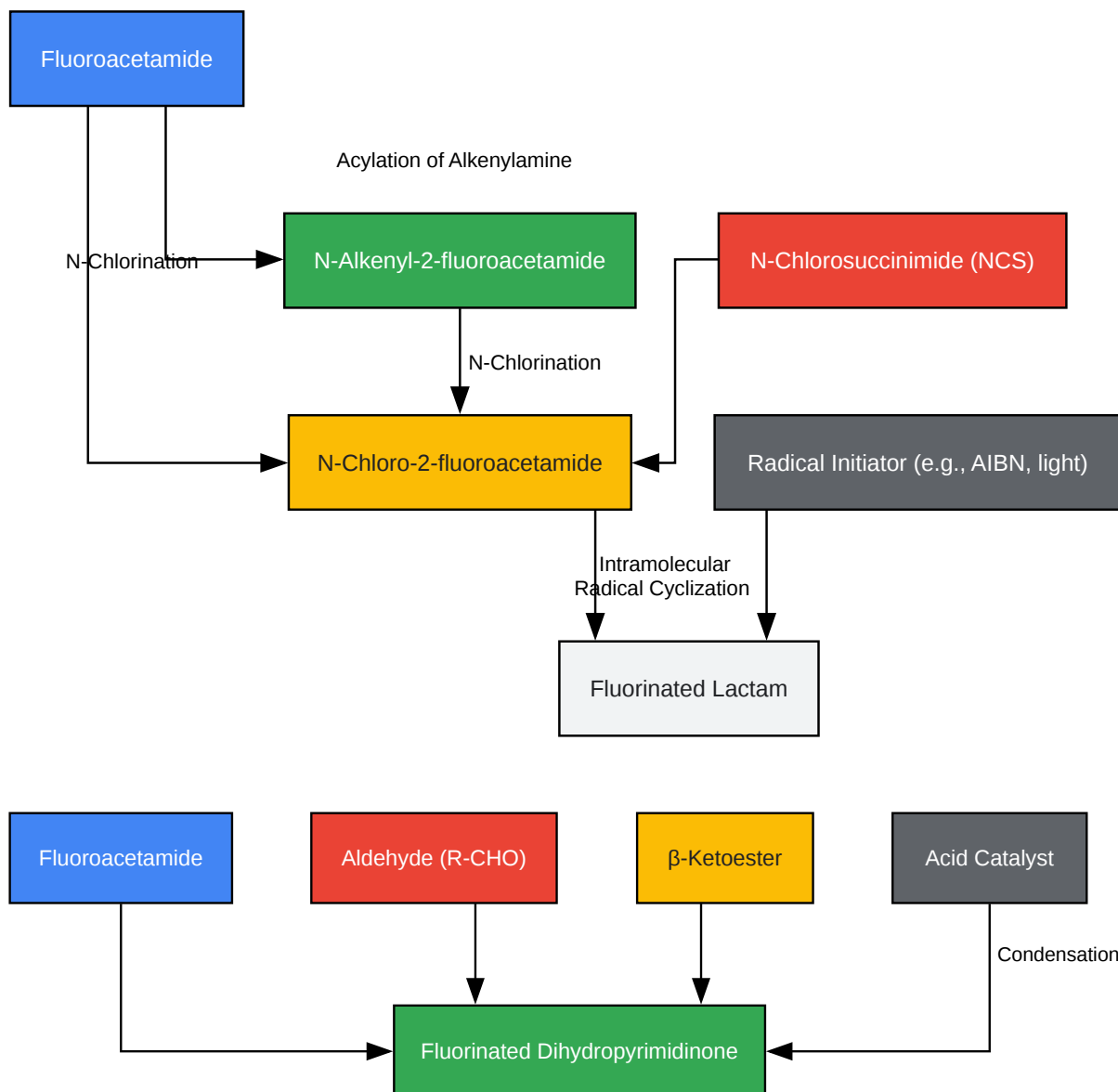
While direct applications of **fluoroacetamide** are sparse, its structure suggests potential utility in several key areas of organic synthesis. The following sections detail these potential applications, supported by protocols for analogous or derivative compounds.

Fluoroacetamide as a Nucleophile

The amide nitrogen of **fluoroacetamide** possesses a lone pair of electrons, suggesting it could act as a nucleophile in substitution and addition reactions. The electron-withdrawing nature of the adjacent carbonyl and fluoromethyl groups reduces its nucleophilicity compared to simpler amides. However, under appropriate conditions, it could potentially participate in reactions such as N-alkylation and N-acylation.

Synthesis and Application of N-Chloro-2-fluoroacetamide

A more documented application stems from the synthesis of N-chloro-2-fluoroacetamide. This derivative is a reactive electrophilic chlorinating agent and a precursor for generating nitrogen-centered radicals, making it a valuable tool for synthesizing fluorinated heterocycles.



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References

- 1. Fluoroacetamide | FCH₂CONH₂ | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
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